molecular formula C10H13N B3420910 4-(Pent-1-en-1-yl)pyridine CAS No. 2057-36-5

4-(Pent-1-en-1-yl)pyridine

Cat. No.: B3420910
CAS No.: 2057-36-5
M. Wt: 147.22 g/mol
InChI Key: YJIRCVQLNQLYOD-SNAWJCMRSA-N
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Description

4-(Pent-1-en-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted at the fourth position with a pent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with pent-1-en-1-yl halides under basic conditions. For example, the reaction of pyridine with pent-1-en-1-yl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-1-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond in the pent-1-en-1-yl group can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated pyridine derivatives.

    Substitution: Nitro-pyridine, halogenated pyridine derivatives.

Scientific Research Applications

4-(Pent-1-en-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pent-1-en-1-yl)pyridine depends on its interaction with molecular targets. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of the pent-1-en-1-yl group can influence the compound’s binding affinity and selectivity towards its targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the overall binding mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(Pent-1-en-1-yl)pyridine: Unique due to the presence of the pent-1-en-1-yl group.

    4-Methylpyridine: Lacks the double bond and longer alkyl chain.

    4-Ethylpyridine: Similar but with a shorter alkyl chain.

    4-Vinylpyridine: Contains a vinyl group instead of the pent-1-en-1-yl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pent-1-en-1-yl group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-pent-1-enylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCVQLNQLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699355
Record name 4-(Pent-1-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057-36-5
Record name 4-(Pent-1-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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